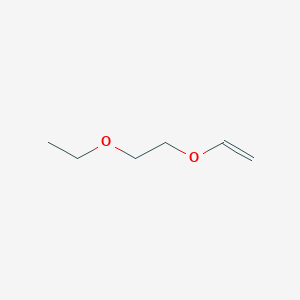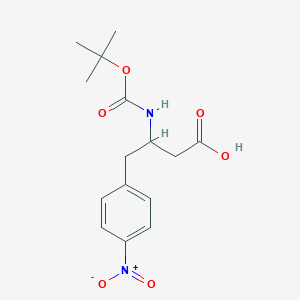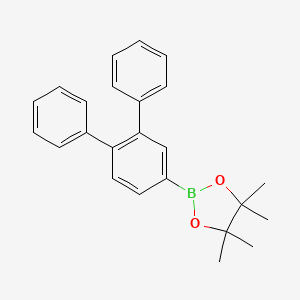
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and iridium. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The preparation of 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the fluorination of appropriate precursors under controlled conditions. The iridium complex is typically formed by reacting cycloocta-1,5-diene and 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one with an iridium precursor under specific conditions to ensure the formation of the desired organometallic compound.
Industrial Production Methods
Industrial production methods for such complex organometallic compounds often involve large-scale reactions under controlled environments to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroboration.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its unique electronic and steric properties. The iridium center plays a crucial role in these interactions, enabling the compound to act as an effective catalyst in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated compound with unique reactivity.
Iridium Complexes: Various iridium complexes with different ligands used in catalysis and other applications.
Uniqueness
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is unique due to its combination of cycloocta-1,5-diene, a fluorinated ligand, and iridium. This combination imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H14F6IrO2 |
|---|---|
Molekulargewicht |
508.46 g/mol |
IUPAC-Name |
cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
InChI-Schlüssel |
RJDBUPVOMYVRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


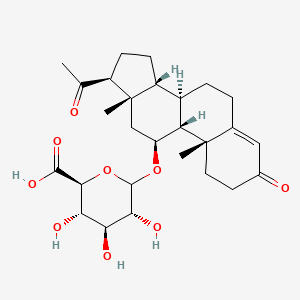
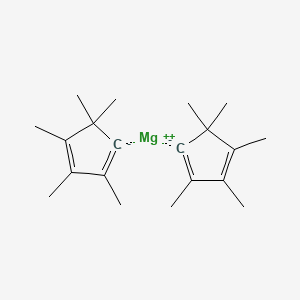
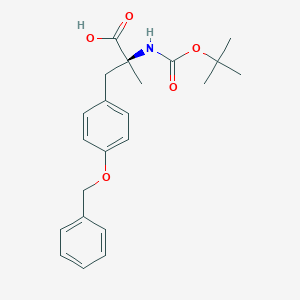
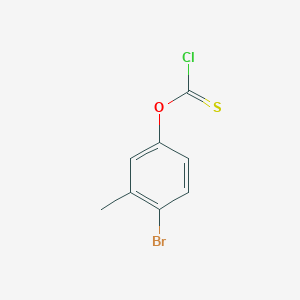
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


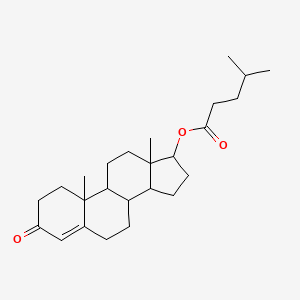
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

